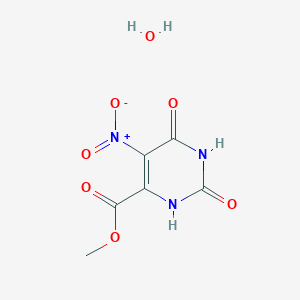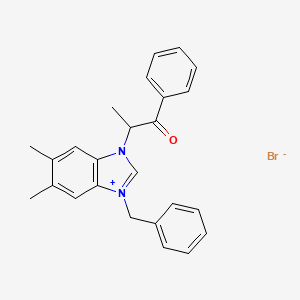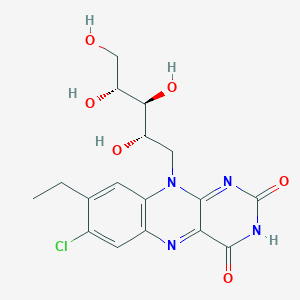
3,4-Dichloro-4'-(phenylazo)benzanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-4’-(phenylazo)benzanilide is a synthetic organic compound with the molecular formula C19H13Cl2N3O It is characterized by the presence of two chlorine atoms, a phenylazo group, and a benzanilide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-(phenylazo)benzanilide typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes azo coupling with a diazonium salt derived from aniline. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichloro-4’-(phenylazo)benzanilide may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,4-Dichloro-4’-(phenylazo)benzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzanilides with different functional groups.
科学研究应用
3,4-Dichloro-4’-(phenylazo)benzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dichloro-4’-(phenylazo)benzanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the phenylazo group allows the compound to participate in electron transfer reactions, which can influence cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 3,4-Dichloro-4’-(phenylazo)benzanilide.
4,4’-Dichlorobenzanilide: A structurally similar compound with different substitution patterns.
Phenylazoaniline: A compound with a similar azo linkage but different substituents.
Uniqueness
3,4-Dichloro-4’-(phenylazo)benzanilide is unique due to the presence of both chlorine atoms and the phenylazo group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
199735-55-2 |
|---|---|
分子式 |
C19H13Cl2N3O |
分子量 |
370.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2N3O/c20-17-11-6-13(12-18(17)21)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-12H,(H,22,25) |
InChI 键 |
FYBMWUFPWBMRHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)

![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)


